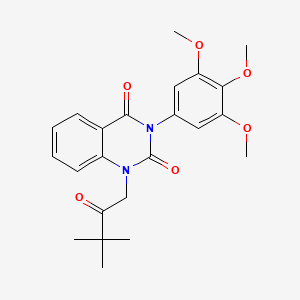![molecular formula C14H20N2O3S B6478209 3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thiophen-2-yl)methyl]urea CAS No. 1251561-14-4](/img/structure/B6478209.png)
3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thiophen-2-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-[(thiophen-2-yl)methyl]urea (hereinafter referred to as “DSTU”) is a compound that has been studied for its potential applications in a variety of fields. DSTU has been used in medicinal chemistry and biochemistry, as well as in the synthesis of materials for industrial applications.
Applications De Recherche Scientifique
DSTU has been used in a variety of scientific research applications. It has been used in medicinal chemistry and biochemistry, where it has been studied for its potential uses as a drug or therapeutic agent. It has also been used in the synthesis of materials for industrial applications, such as in the synthesis of polymers and other materials. In addition, DSTU has been studied for its potential uses in the detection of certain proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of DSTU is not yet fully understood. However, it is believed that DSTU binds to a specific receptor in the body and triggers a cascade of events that lead to the desired effect. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions between the DSTU molecule and the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of DSTU are not yet fully understood. However, it has been demonstrated to have a variety of effects on cells, including an increase in the production of certain proteins and nucleic acids. It has also been shown to have an anti-inflammatory effect on cells, as well as a protective effect against oxidative stress. In addition, DSTU has been demonstrated to have an immunomodulatory effect on cells, as well as an effect on cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DSTU in lab experiments has a number of advantages. DSTU is a relatively stable compound, making it easy to store and handle. In addition, it is relatively non-toxic, making it safe to use in experiments. Furthermore, DSTU is relatively inexpensive, making it cost-effective for use in research. However, there are some limitations to the use of DSTU in laboratory experiments, such as the fact that it is not yet fully understood and there is still much to be learned about its mechanism of action.
Orientations Futures
Given the potential applications of DSTU, there are a number of potential future directions for research. These include further research into the mechanism of action of DSTU and the development of more efficient and cost-effective synthesis methods. Additionally, further research into the biochemical and physiological effects of DSTU could lead to the development of new therapeutic agents and materials for industrial applications. Finally, research into the use of DSTU as a diagnostic tool could lead to the development of new methods for detecting and monitoring proteins and nucleic acids.
Méthodes De Synthèse
DSTU can be synthesized by a variety of methods, including the use of a palladium-catalyzed reaction of 1,4-dioxaspiro[4.4]nonan-2-ylmethyl chloride with thiophen-2-ylmethyl isocyanate. This reaction yields a mixture of 2-methyl-3-{1,4-dioxaspiro[4.4]nonan-2-yl}methylthiophene-1-carbonyl chloride and 2-methyl-3-{1,4-dioxaspiro[4.4]nonan-2-yl}methylthiophene-1-carbamate. The carbamate can then be deprotected with hydrochloric acid to yield the desired product.
Propriétés
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-13(16-9-12-4-3-7-20-12)15-8-11-10-18-14(19-11)5-1-2-6-14/h3-4,7,11H,1-2,5-6,8-10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBMBKNWDJGPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6478144.png)
![7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6478158.png)
![3-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6478167.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B6478170.png)
![1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B6478171.png)
![N-[3-(azepan-1-yl)propyl]-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6478175.png)

![N-cyclopropyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6478181.png)
![4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6478184.png)
![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B6478191.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]butanamide](/img/structure/B6478197.png)
![2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one](/img/structure/B6478203.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6478218.png)
